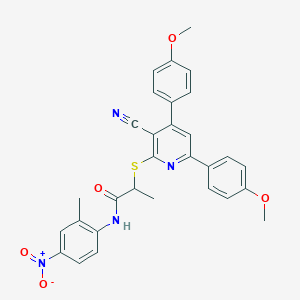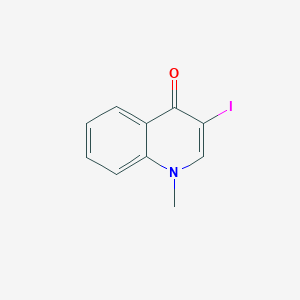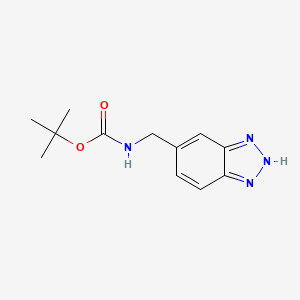
6-(Boc-aminomethyl)-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Boc-aminomethyl)-1,2,3-benzotriazole is a compound that features a benzotriazole ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Benzotriazole derivatives are known for their stability and versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-aminomethyl)-1,2,3-benzotriazole typically involves the protection of the aminomethyl group with a Boc group, followed by its attachment to the benzotriazole ring. One common method involves the reaction of 1,2,3-benzotriazole with a Boc-protected aminomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(Boc-aminomethyl)-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 6-aminomethyl-1,2,3-benzotriazole, while coupling reactions can produce a variety of substituted benzotriazole derivatives.
科学的研究の応用
6-(Boc-aminomethyl)-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and UV stabilizers.
作用機序
The mechanism of action of 6-(Boc-aminomethyl)-1,2,3-benzotriazole depends on its specific application. In general, the Boc-protected aminomethyl group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The benzotriazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
6-(Cbz-aminomethyl)-1,2,3-benzotriazole: Similar to the Boc-protected compound but with a Cbz (carbobenzyloxy) protecting group.
6-(Fmoc-aminomethyl)-1,2,3-benzotriazole: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
6-(Alloc-aminomethyl)-1,2,3-benzotriazole: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness
6-(Boc-aminomethyl)-1,2,3-benzotriazole is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
特性
分子式 |
C12H16N4O2 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
tert-butyl N-(2H-benzotriazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-7-8-4-5-9-10(6-8)15-16-14-9/h4-6H,7H2,1-3H3,(H,13,17)(H,14,15,16) |
InChIキー |
PFBVMIRLPDLMEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC2=NNN=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



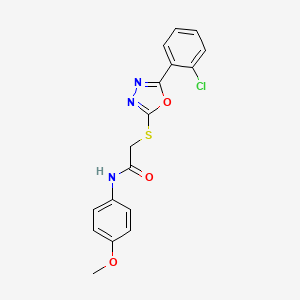
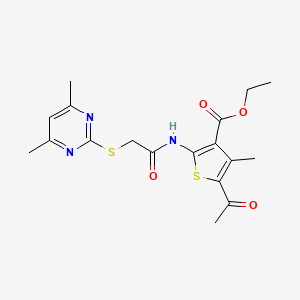
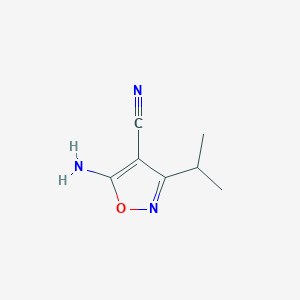
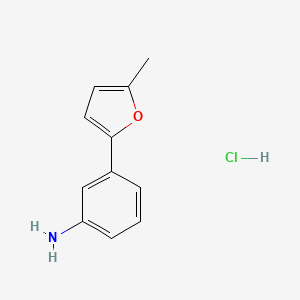
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
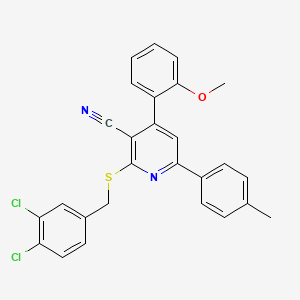
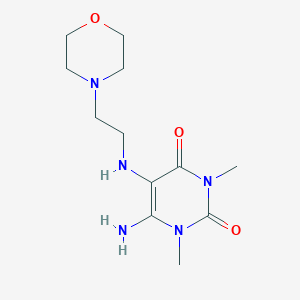
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
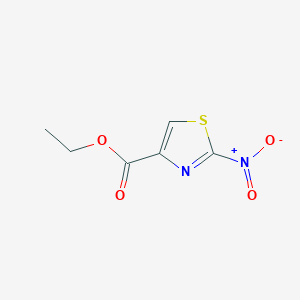
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
